NEP 24.11 Inhibitory Potency: CGS25155 vs. CGS 24592 and Phosphoramidon
CGS25155 exhibits an NEP 24.11 IC50 of 3 nM, representing a potent but not the most potent inhibitor within the Novartis CGS series. The structurally distinct N-phosphonomethyl dipeptide CGS 24592 demonstrates a slightly lower IC50 of 1.6–1.9 nM . In contrast, the microbial metabolite phosphoramidon, a commonly used laboratory NEP inhibitor, is significantly less potent, with reported IC50 values ranging from 22.6 nM to 34 nM (0.034 µM) depending on the assay system [1][2].
| Evidence Dimension | In vitro NEP 24.11 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | CGS 24592: 1.6–1.9 nM; Phosphoramidon: 22.6–34 nM |
| Quantified Difference | CGS25155 is 1.9-fold less potent than CGS 24592 but 7.5–11.3-fold more potent than phosphoramidon |
| Conditions | Purified enzyme assays / recombinant NEP 24.11 |
Why This Matters
CGS25155 offers a validated potency benchmark within the CGS series, providing a reference compound for structure-activity relationship (SAR) studies and for calibrating assay systems where extreme potency (sub-nanomolar) may not be required.
- [1] Dickinson KE, Tymiak AA, Cohen RB, et al. Vascular A10 cell membranes contain an endothelin metabolizing neutral endopeptidase. Biochem Biophys Res Commun. 1991; cited in SciDirect. IC50 values: Thiorphan 5.3 nM, Phosphoramidon 36.5 nM. View Source
- [2] De Lombaert S, Erion MD, Tan J, et al. N-Phosphonomethyl dipeptides and their phosphonate prodrugs, a new generation of neutral endopeptidase (NEP, EC 3.4.24.11) inhibitors. J Med Chem. 1994 Feb 18;37(4):498-511. View Source
